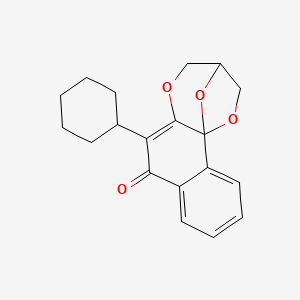
7H-3,11b-Epoxy-2H-naphtho(1,2-b)(1,4)dioxepin-7-one, 6-cyclohexyl-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-3,11b-Epoxy-2H-naphtho(1,2-b)(1,4)dioxepin-7-one, 6-cyclohexyl-3,4-dihydro- is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-3,11b-Epoxy-2H-naphtho(1,2-b)(1,4)dioxepin-7-one, 6-cyclohexyl-3,4-dihydro- typically involves multi-step organic reactions. The process begins with the preparation of the naphthoquinone intermediate, which is then subjected to cyclization reactions to form the dioxepin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7H-3,11b-Epoxy-2H-naphtho(1,2-b)(1,4)dioxepin-7-one, 6-cyclohexyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the epoxy group to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
7H-3,11b-Epoxy-2H-naphtho(1,2-b)(1,4)dioxepin-7-one, 6-cyclohexyl-3,4-dihydro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7H-3,11b-Epoxy-2H-naphtho(1,2-b)(1,4)dioxepin-7-one, 6-cyclohexyl-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for research .
Comparison with Similar Compounds
Similar Compounds
- 2H-Naphtho[1,2-b]thiopyran,3,4-dihydro-
- 1,2,4-benzothiadiazine-1,1-dioxide
- 4H-1,2,4-benzothiadiazine-1,1-dioxide
Uniqueness
7H-3,11b-Epoxy-2H-naphtho(1,2-b)(1,4)dioxepin-7-one, 6-cyclohexyl-3,4-dihydro- stands out due to its unique combination of an epoxy group and a cyclohexyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
83570-35-8 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
9-cyclohexyl-11,15,16-trioxatetracyclo[11.2.1.01,10.02,7]hexadeca-2,4,6,9-tetraen-8-one |
InChI |
InChI=1S/C19H20O4/c20-17-14-8-4-5-9-15(14)19-18(21-10-13(23-19)11-22-19)16(17)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |
InChI Key |
NYIVNVMZAMRWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C3C4(C5=CC=CC=C5C2=O)OCC(O4)CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















